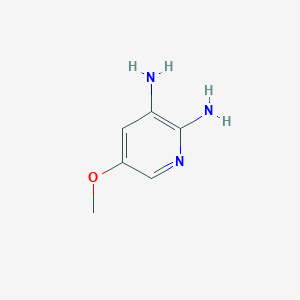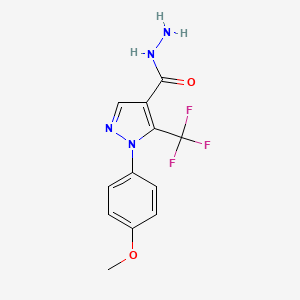
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
The compound “1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl and trifluoromethyl groups are common in many organic compounds and can significantly influence the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, methoxyphenyl group, and trifluoromethyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like protodeboronation . The presence of the pyrazole ring, methoxyphenyl, and trifluoromethyl groups could also influence the types of reactions this compound can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, compounds with a trifluoromethyl group often have high solubility in water .Scientific Research Applications
Synthesis and Medicinal Applications
Trifluoromethylpyrazoles have garnered attention for their roles as anti-inflammatory and antibacterial agents. The placement of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profiles of these compounds. This has led to considerable research aiming to develop novel anti-inflammatory and antibacterial agents with enhanced efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Pyrazoles serve as a critical scaffold in the design of a wide range of compounds exhibiting agrochemical and pharmaceutical activities. The synthetic versatility of pyrazoles allows for the creation of derivatives with varied biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. This adaptability underscores the potential of pyrazole derivatives in developing new therapeutic agents (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Recent research has focused on pyrazoline derivatives for their anticancer activities. Pyrazoline, a five-membered ring containing three carbon and two nitrogen atoms, is an electron-rich nitrogen carrier. Its unique electronic properties and dynamic applications have made it a subject of extensive study, especially in the development of new anticancer agents. The exploration of pyrazoline derivatives' biological activities is a promising area for pharmaceutical chemistry, highlighting the potential of pyrazoline against cancer as a significant area of interest (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Yar, 2022).
Mechanism of Action
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-21-8-4-2-7(3-5-8)19-10(12(13,14)15)9(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAXMHILZWPTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





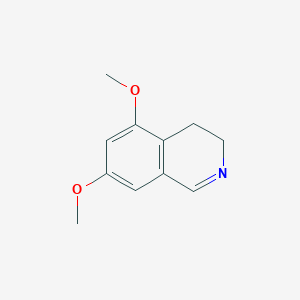
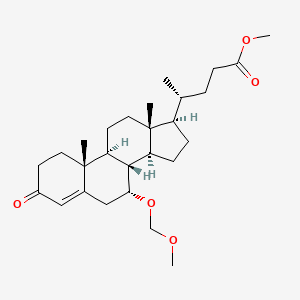
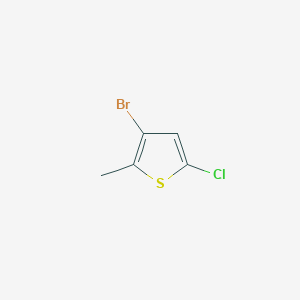
![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)
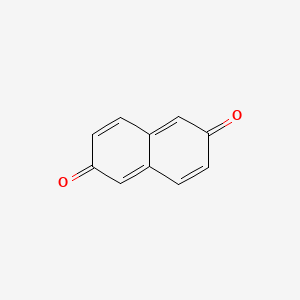
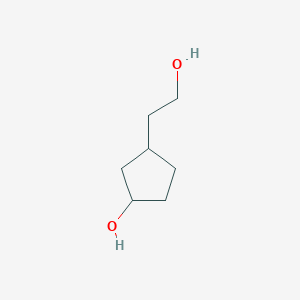
![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
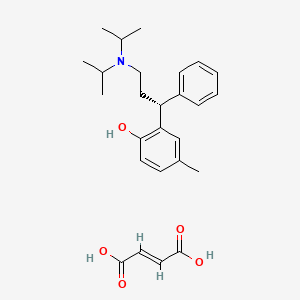
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
![3,4-Dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B3329644.png)
![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)
